Sphenanlignan
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Overview
Description
Sphenanlignan is a naturally occurring dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera. This compound is part of a larger group of lignans known for their diverse biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sphenanlignan involves several steps, including the isolation of the compound from natural sources and its subsequent purification. The isolation process typically involves solvent extraction followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve high purity .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in biotechnological methods, such as the use of plant cell cultures, have shown promise in producing this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Sphenanlignan undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation and alkylation, often using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive lignans.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and hepatoprotective properties.
Industry: Potential use in developing natural health products and supplements
Mechanism of Action
The mechanism of action of sphenanlignan involves its interaction with various molecular targets and pathways:
Apoptosis Induction: Triggers programmed cell death in cancer cells.
Oxidative Stress Modulation: Reduces oxidative stress by scavenging free radicals.
Signaling Pathways: Modulates pathways such as MAPK, PI3K/Akt, and NF-κB, which are involved in cell proliferation, survival, and inflammation.
Comparison with Similar Compounds
Sphenanlignan is unique among lignans due to its specific structural features and biological activities. Similar compounds include:
Schisantherin A: Another dibenzocyclooctadiene lignan with similar anti-inflammatory properties.
Gomisin N: Known for its hepatoprotective effects.
Schisandrin B: Exhibits strong antioxidant activity
These compounds share structural similarities but differ in their specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H26O5 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-[4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C21H26O5/c1-13(7-15-5-6-18-19(10-15)26-12-25-18)14(2)8-16-9-17(22)21(24-4)20(11-16)23-3/h5-6,9-11,13-14,22H,7-8,12H2,1-4H3 |
InChI Key |
ZGHOATLFXGBJGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C(=C3)OC)OC)O |
Origin of Product |
United States |
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